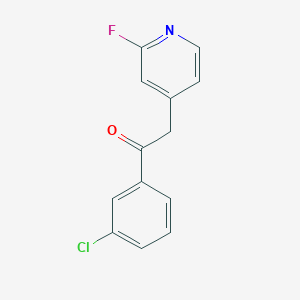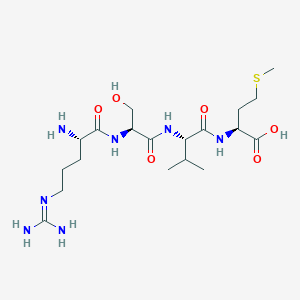
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine is a complex organic compound with a unique structure that includes multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then activated using reagents like carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The reaction conditions often include solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin. This method allows for efficient coupling and deprotection steps, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
496807-05-7 |
|---|---|
Formule moléculaire |
C19H37N7O6S |
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H37N7O6S/c1-10(2)14(17(30)24-12(18(31)32)6-8-33-3)26-16(29)13(9-27)25-15(28)11(20)5-4-7-23-19(21)22/h10-14,27H,4-9,20H2,1-3H3,(H,24,30)(H,25,28)(H,26,29)(H,31,32)(H4,21,22,23)/t11-,12-,13-,14-/m0/s1 |
Clé InChI |
UEEFTVYBGRWGQV-XUXIUFHCSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)

![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)
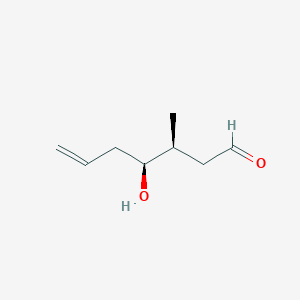

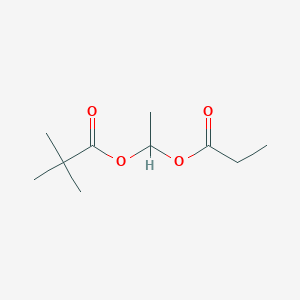
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
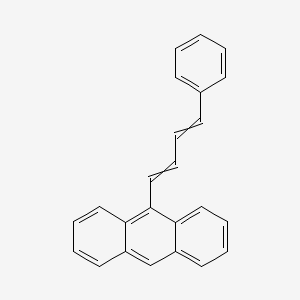
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
